molecular formula C12H13NO3 B2837869 2-(5-ethoxy-1H-indol-3-yl)acetic acid CAS No. 857809-50-8

2-(5-ethoxy-1H-indol-3-yl)acetic acid

Cat. No. B2837869
CAS RN: 857809-50-8
M. Wt: 219.24
InChI Key: JADLKAXYGRNFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-ethoxy-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C12H13NO3 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “2-(5-ethoxy-1H-indol-3-yl)acetic acid” consists of a core indole structure with an ethoxy group at the 5-position and an acetic acid group at the 2-position .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The synthesis of indole derivatives is an area of active research due to their biological significance .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Their unique structure allows them to interact with various biological targets, making them promising candidates for anticancer therapy .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It induces plant cell elongation and division, leading to uncontrolled growth .

Treatment of Glomerular Diseases

The alternative pathway (AP) of the complement system, to which indole derivatives contribute, is a key factor in the pathogenesis of several human diseases, including various glomerular diseases .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This property can be harnessed in the development of drugs to combat oxidative stress-related diseases .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Mechanism of Action

Target of Action

2-(5-ethoxy-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 2-(5-ethoxy-1H-indol-3-yl)acetic acid may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and modulate their activity , which could result in various physiological changes.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan . It’s plausible that 2-(5-ethoxy-1H-indol-3-yl)acetic acid might be involved in similar biochemical pathways.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 2-(5-ethoxy-1H-indol-3-yl)acetic acid might have similar effects.

properties

IUPAC Name

2-(5-ethoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-9-3-4-11-10(6-9)8(7-13-11)5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADLKAXYGRNFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethoxy-1H-indol-3-yl)acetic acid

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